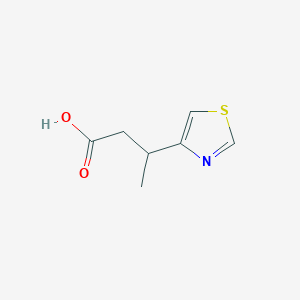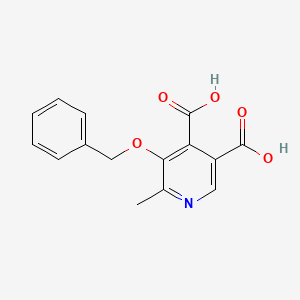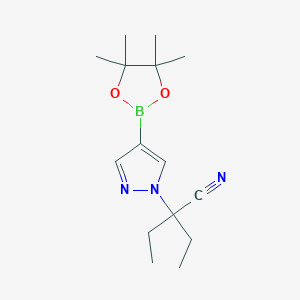![molecular formula C13H17BrFNO B13343314 {1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B13343314.png)
{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanol is a synthetic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential antimalarial properties and other pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanol typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with piperidin-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways. The hydroxyl group at the C-7’ position is thought to play a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Fluorobenzyl)piperidin-4-yl)methanol
- (1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanol
- (1-(4-Bromobenzyl)piperidin-4-yl)methanol
Uniqueness
(1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanol is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can significantly influence its biological activity and chemical reactivity. The combination of these substituents may enhance its selectivity and potency against specific targets compared to other similar compounds .
Properties
Molecular Formula |
C13H17BrFNO |
|---|---|
Molecular Weight |
302.18 g/mol |
IUPAC Name |
[1-[(3-bromo-4-fluorophenyl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C13H17BrFNO/c14-12-7-11(1-2-13(12)15)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 |
InChI Key |
KTKCIKFSUSTLML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


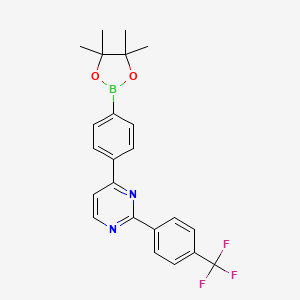


![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13343249.png)
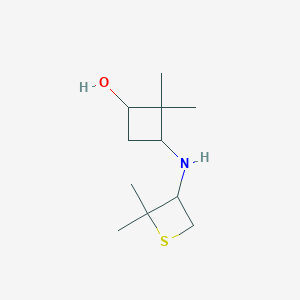
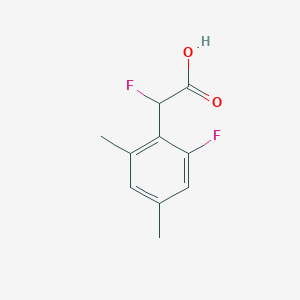
![8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13343258.png)
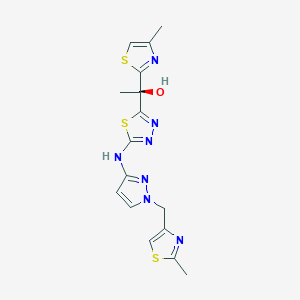
![3-({4-[(2-Chloro-4-nitrophenoxy)methyl]benzoyl}amino)benzenesulfonyl fluoride](/img/structure/B13343269.png)
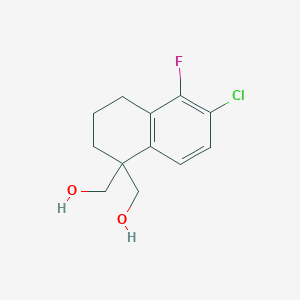
![(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13343280.png)
